molecular formula C7H14ClNO3 B1294350 Ethyl 3-ethoxy-3-iminopropionate hydrochloride CAS No. 2318-25-4

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Cat. No.: B1294350
CAS No.: 2318-25-4
M. Wt: 195.64 g/mol
InChI Key: HYMXUYQKXCHWDC-UHFFFAOYSA-N
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Comparison with Similar Compounds

Properties

CAS No.

2318-25-4

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(1,3-diethoxy-3-oxopropylidene)azanium;chloride

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H

InChI Key

HYMXUYQKXCHWDC-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=O)OCC.Cl

Canonical SMILES

CCOC(=[NH2+])CC(=O)OCC.[Cl-]

2318-25-4

physical_description

WetSolid

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of ethyl cyanoacetate (30 mL, 281 mmol) and EtOH (18.1 mL, 278 mmol) in anhydrous Et2O (28.1 mL), at 0° C., was bubbled with HCl gas until saturated. The reaction was stirred at 22° C. for 20 hours and then concentrated to give the title product. 1H NMR (400 MHz, CDCl3) δ 4.73 (q, J=7.1 Hz, 2H); 4.24 (q, J=7.2 Hz, 2H); 3.89 (s, 2H); 1.51 (t, J=7.0 Hz, 3H); 1.30 (t, J=7.2 Hz, 3H) ppm.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.1 mL
Type
solvent
Reaction Step One
Name
title product

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyanoacetate (100 mL, 94 mmol) in chloroform (100 mL) and ethanol (6.5 mL) is bubbled with HCl at −10° for 4 h. The reaction mixture is allowed to warm to RT slowly and then stirred at RT overnight. The mixture is concentrated in vacuo to remove the solvent. The residue is suspended in diethyl ether (100 mL) and stirred for 30 min. The resulting solid is collected by filtration and rinsed with diethyl ether to afford ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Z-1) as a white solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride

Synthesis routes and methods III

Procedure details

Hydrogen chloride gas was bubbled through a stirred solution of ethyl cyanoacetate (900 g. 7.96 moles), ethanol (410 ml, 7.0 moles) and diethyl ether (2.4 liters). The temperature was kept below 15° C. by use of a cooling bath. After 3.5 hours 395 g (10.8 moles) of hydrogen chloride had been absorbed. The mixture was kept in a cold room for 72 hours. Then the resulting white, crystalline product was filtered off, washed first with diethyl ether, then with petroleum-ether (b.p. 60°-80° C.) and dried under vacuum. The product weighed 1210 g (88% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step Two
Name
Ethyl 3-ethoxy-3-iminopropionate Hydrochloride
Yield
88%

Synthesis routes and methods IV

Procedure details

Anhydrous hydrogen chloride (2.0 mol) is added to a mixture of ethyl cyanoacetate (1.0 mol) and ethanol (1.1 mol) in ethyl acetate (1 L) at 0° C. over a period of three hours. The mixture is then stirred at 5°-10° C. for ten additional hours. Removal of the solvent under reduced pressure gives the intermediate ethyl 3-ethoxy-3-iminopropanoate hydrochloride in a yield of about 90%. The appropriate o-aminophenol (1.0 mol) is added with vigorous stirring below 15° C. to a solution of ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 mol) in methanol and allowed to react for ten hours at less than 20° C. After removal of the methanol, the residue is extracted with acetone and the extract is concentrated and diluted with cold 2-propanol to precipitate the ethyl 2-benzoxazolylacetate intermediate (m.p. 50°-53° C.) which is collected by filtration in a yield of 85%. A mixture of the ethyl 2-benzoxazolylacetate (1.0 mol), a benzaldehyde compound (1.0 mol), piperidine (10 ml) and acetic acid (2.5 ml) in toluene (1 L) is refluxed with agitation for four hours while removing the water of reaction. The reaction mixture is then cooled and filtered to obtain the product. This general procedure may be used to prepare the following compounds:
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Yield
90%

Synthesis routes and methods V

Procedure details

Hydrochloric acid gas is passed at 0°-10° C. into a solution of 678 g (6 mol) of ethyl cyanoacetate in 400 ml of ethanol and 3 1 of ether for 7 h, the mixture is allowed to stand overnight at 25° C., and the deposited solid is filtered off with suction and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
678 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Ethyl ethoxycarbonyl-ethaneimidate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
Customer
Q & A

Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?

A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:

    Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?

    A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:

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